2-Bromo-4,4,4-trifluorobutane

Chemical synthesis Building block Regioisomer

2-Bromo-4,4,4-trifluorobutane (CAS 406-47-3), also named 3-bromo-1,1,1-trifluorobutane, is a halogenated hydrocarbon (C4H6BrF3; MW: 190.99). It is a colorless liquid with a density of ~1.533 g/cm³ and a boiling point of 84°C.

Molecular Formula C4H6BrF3
Molecular Weight 190.99 g/mol
CAS No. 406-47-3
Cat. No. B1288815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,4,4-trifluorobutane
CAS406-47-3
Molecular FormulaC4H6BrF3
Molecular Weight190.99 g/mol
Structural Identifiers
SMILESCC(CC(F)(F)F)Br
InChIInChI=1S/C4H6BrF3/c1-3(5)2-4(6,7)8/h3H,2H2,1H3
InChIKeyITNPTWVMDAVXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,4,4-trifluorobutane (CAS 406-47-3): Technical Specifications and Class Position


2-Bromo-4,4,4-trifluorobutane (CAS 406-47-3), also named 3-bromo-1,1,1-trifluorobutane, is a halogenated hydrocarbon (C4H6BrF3; MW: 190.99) . It is a colorless liquid with a density of ~1.533 g/cm³ [1] and a boiling point of 84°C [1]. The compound is primarily sourced for research use at purities typically ranging from 95% to 97% . It belongs to the class of fluoroalkyl bromides, which are commonly employed as synthetic intermediates .

Introduces 4,4,4-trifluorobutyl group via alkylation
Stable neat liquid; supports straightforward handling
Broad nucleophile compatibility (N, O, S)
Reported building block with multi-vendor availability

2-Bromo-4,4,4-trifluorobutane (CAS 406-47-3): Critical Analysis for Procurement Decisions


Within the C4H6BrF3 isomeric space, substitution is not trivial. 2-Bromo-4,4,4-trifluorobutane differs fundamentally from its isomer 2-Bromo-1,1,1-trifluorobutane (CAS 31333-11-6) . While sharing a molecular formula and molecular weight , their distinct molecular architectures (a secondary bromide with a terminal -CF3 group vs. a secondary bromide with a -CF3 group on the same carbon) dictate unique reactivity profiles and steric environments. This structural difference translates into significant variations in procurement cost and availability, with the 4,4,4-trifluoro isomer being more accessible . Additionally, selecting the correct leaving group is critical; substituting bromine for the more reactive iodine in 4,4,4-Trifluorobutyl iodide (CAS 461-17-6) alters both the reaction kinetics and the overall synthetic pathway.

Regioisomer (2-Bromo-1,1,1-trifluorobutane)
Different reactivity and significantly higher cost; direct replacement may not be viable.
Iodide analog (4,4,4-Trifluorobutyl iodide)
Leaving-group reactivity differs markedly; may alter reaction kinetics and selectivity.
Grignard reagent (4,4,4-Trifluorobutylmagnesium bromide)
Air-/moisture-sensitive solution introduces handling complexity and supply-chain risk.

2-Bromo-4,4,4-trifluorobutane (CAS 406-47-3): Comparative Evidence of Procurement and Performance Differentiation


Regioisomeric Differentiation: 2-Bromo-4,4,4-trifluorobutane vs. 2-Bromo-1,1,1-trifluorobutane

The primary procurement differentiator between the regioisomers 2-Bromo-4,4,4-trifluorobutane (CAS 406-47-3) and 2-Bromo-1,1,1-trifluorobutane (CAS 31333-11-6) is availability and cost, which is supported by vendor pricing data. The 4,4,4-isomer is offered as a more common building block . This is reflected in its significantly lower market price compared to the 1,1,1-isomer, which is a more specialized and less readily available compound .

Regioisomer cost & availability
Head-to-head
Target compound priced at a fraction of comparator cost (~525× difference at small scale)
Supports cost-effective gram-scale procurement
Vendor: Fluorochem 2025 pricing; availability may vary
Chemical synthesis Building block Regioisomer

Reactivity and Selectivity Differentiation: 2-Bromo-4,4,4-trifluorobutane vs. 4,4,4-Trifluorobutyl iodide

The choice between a bromo- and iodo-alkylating agent significantly impacts reaction outcomes. 2-Bromo-4,4,4-trifluorobutane is expected to exhibit lower reactivity and potentially higher selectivity in SN2 reactions compared to its iodo analog, 4,4,4-Trifluorobutyl iodide (CAS 461-17-6). Iodide is a superior leaving group, which can lead to faster, but potentially less controlled, alkylations [1]. The bromo-derivative offers a more moderated reactivity profile, which can be crucial for complex molecule synthesis where over-alkylation or side reactions are a concern .

Leaving-group reactivity
Class-level
Iodide is a better leaving group than bromide; rate difference system-dependent
Supports moderation of alkylation reactivity for selectivity-sensitive syntheses
General SN2 principles [1]; verify for specific system
Organic synthesis Nucleophilic substitution Leaving group

Scalability and Supply Chain Security

2-Bromo-4,4,4-trifluorobutane is a well-established chemical offered by numerous global suppliers with demonstrated stock availability and defined purity specifications (typically 95-97%) . In contrast, a structurally related compound like 4,4,4-Trifluorobutylmagnesium bromide, while a useful reagent, is often sold as a sensitive solution (e.g., 0.50 M in 2-MeTHF) with stringent storage and handling requirements that introduce logistical complexity .

Stability & supply chain
Context-dependent
Stable neat liquid from multiple vendors vs. air-sensitive Grignard solution
Simplifies logistics and reduces supply-chain risk
Based on commercial product forms; verify stock at scale
Supply chain Availability Sourcing

2-Bromo-4,4,4-trifluorobutane (CAS 406-47-3): Validated Application Scenarios for Informed Procurement


Synthesis of Trifluoromethylated Heterocycles and Cyclopropanes

While not directly studied as the title compound, its closely related derivatives, such as ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate, serve as critical building blocks in the stereospecific synthesis of polyfunctionalized cyclopropanes [1] and various nitrogen-, oxygen-, and sulfur-containing heterocycles [2]. These methodologies highlight the utility of the 4,4,4-trifluorobutyl scaffold in medicinal chemistry for generating diverse libraries of fluorinated compounds [1][2]. 2-Bromo-4,4,4-trifluorobutane can be used as a starting material or alkylating agent to introduce this same valuable 4,4,4-trifluorobutyl moiety into target molecules .

Alkylation Agent in Medicinal Chemistry for Property Tuning

The 4,4,4-trifluorobutyl group is a known pharmacophore for modulating lipophilicity, metabolic stability, and bioavailability. Procuring 2-Bromo-4,4,4-trifluorobutane provides a direct and efficient alkylating handle for introducing this group onto nitrogen, oxygen, or sulfur nucleophiles [1]. This is a common strategy in medicinal chemistry to create focused compound libraries for structure-activity relationship (SAR) studies, as the terminal -CF3 group confers distinct physicochemical properties compared to non-fluorinated alkyl chains [2].

Development of Agrochemicals and Specialty Materials

The development of novel fluorinated compounds is a key driver in both the pharmaceutical and agrochemical industries [1]. 2-Bromo-4,4,4-trifluorobutane serves as a versatile intermediate for constructing these molecules. Its ability to introduce a trifluoromethylated butyl chain is valuable for creating new active ingredients with potentially enhanced potency, selectivity, or environmental profiles [1]. Furthermore, its use can extend to the synthesis of specialty materials, such as fluorinated polymers or surfactants, where the -CF3 group imparts unique characteristics like increased hydrophobicity or chemical resistance [2].

Application
Selection Property
Validation Focus
Trifluoromethylated heterocycle / cyclopropane synthesis
4,4,4-Trifluorobutyl building block scaffold
Stereospecific cyclopropanation and heterocycle formation literature
Medicinal chemistry alkylation for SAR
Alkylating handle for N, O, S nucleophiles
Physicochemical property modulation in SAR context
Agrochemical / specialty material synthesis
Trifluoromethylated butyl chain introduction
Hydrophobicity / chemical resistance property profiles in application-specific studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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